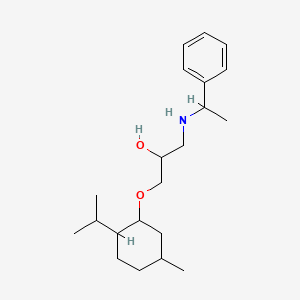
1-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-3-(1-phenylethylamino)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-methyl-2-propan-2-ylcyclohexyl)oxy-3-(1-phenylethylamino)-2-propanol is a monoterpenoid.
Aplicaciones Científicas De Investigación
Catalysis and Enantioselectivity
The compound has been investigated for its role in catalysis, particularly in enantioselective reactions. A study by Asami et al. (2015) demonstrated the use of similar amino alcohols derived from 1-phenylethylamine in catalyzing the enantioselective addition of diethylzinc to aldehydes, yielding chiral secondary alcohols with high enantioselectivity (Asami, Miyairi, Sasahara, Ichikawa, Hosoda, & Ito, 2015).
Photosensitized Reactions
Marshall and Greene (1969) explored the photosensitized reactions of similar 1-cyclohexenyl carbinols, revealing a pathway to various products upon UV irradiation. This research contributes to understanding the photoreactivity of related compounds (Marshall & Greene, 1969).
Anti-Inflammatory Activities
Ren et al. (2021) discovered new phenolic compounds structurally related to 1-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-3-(1-phenylethylamino)-2-propanol in Eucommia ulmoides Oliv. leaves, which showed modest anti-inflammatory activities (Ren, Han, Song, Lv, Yang, Xiao, & Zhang, 2021).
Beta-Adrenergic Blocking Activity
Jindal et al. (2003) synthesized compounds structurally related to the target molecule, demonstrating non-selective beta-adrenergic blocking activity, which might be applicable in cardiovascular pharmacology (Jindal, Coumar, Nandakumar, Bodhankar, Purohit, Mahadik, Bruni, Collavoli, & Massarelli, 2003).
Biosynthesis Inhibition
Hartmann et al. (1994) investigated the inhibition of mycolic acid biosynthesis, a critical process in mycobacterial cell wall formation, using compounds similar to the target molecule. Such research could inform strategies to combat tuberculosis and other mycobacterial infections (Hartmann, Minnikin, Römming, Baird, Ratledge, & Wheeler, 1994).
Propiedades
Nombre del producto |
1-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-3-(1-phenylethylamino)-2-propanol |
|---|---|
Fórmula molecular |
C21H35NO2 |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
1-(5-methyl-2-propan-2-ylcyclohexyl)oxy-3-(1-phenylethylamino)propan-2-ol |
InChI |
InChI=1S/C21H35NO2/c1-15(2)20-11-10-16(3)12-21(20)24-14-19(23)13-22-17(4)18-8-6-5-7-9-18/h5-9,15-17,19-23H,10-14H2,1-4H3 |
Clave InChI |
JTFAPYUEBOLXAA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(C1)OCC(CNC(C)C2=CC=CC=C2)O)C(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-3,5-dimethyl-6-[4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1231634.png)
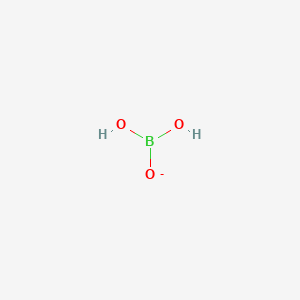


![1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone](/img/structure/B1231641.png)
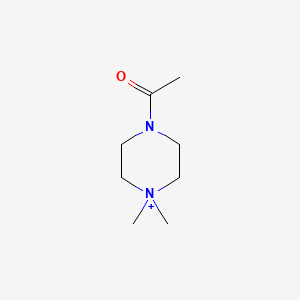
![2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1231646.png)
![2-(3-Methoxyphenyl)-3,5,6,7,8,9-hexahydrocyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1231647.png)
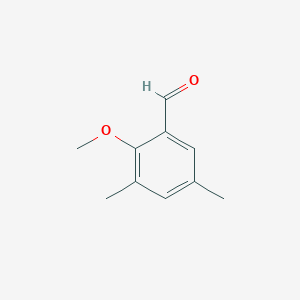
![N-[(4-chlorophenyl)methyl]-2-[[[(2-fluorophenyl)methyl-(phenylmethyl)amino]-sulfanylidenemethyl]amino]acetamide](/img/structure/B1231651.png)
![(5E)-5-(9-butyl-4-methyl-2,14-dioxa-10-azapentacyclo[6.5.1.01,5.06,10.09,13]tetradecan-3-ylidene)-4-methoxy-3-methylfuran-2-one](/img/structure/B1231652.png)
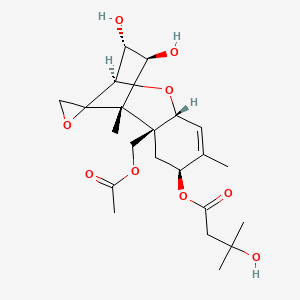
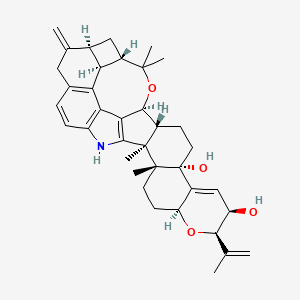
![4-[[(2,4-Difluoroanilino)-oxomethyl]amino]benzoic acid](/img/structure/B1231657.png)